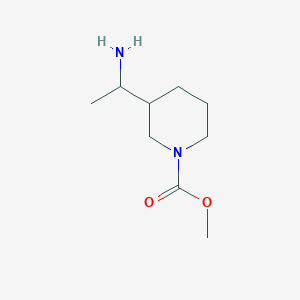

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(1-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-7(10)8-4-3-5-11(6-8)9(12)13-2/h7-8H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNJKIHUDPWFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN(C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate is a compound that has been synthesized for research purposesSimilar compounds have been found to interact with the trace amine-associated receptor 1 (taar1).

Mode of Action

Compounds that target taar1 typically act as agonists, binding to the receptor and activating it. This activation can lead to various downstream effects, depending on the specific cellular context.

Biochemical Pathways

Taar1 is known to be involved in the regulation of monoaminergic systems in the brain. Therefore, it is possible that activation of TAAR1 by this compound could affect these systems, potentially influencing neurotransmission and other neural processes.

Pharmacokinetics

The compound is known to be a liquid at room temperature, which could influence its absorption and distribution

Result of Action

Activation of taar1 can have various effects, including modulation of neurotransmission and neural activity. The specific effects of this compound would likely depend on the specific context in which it is used.

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can all impact how a compound behaves. For this compound, it is known to be stable at room temperature. .

Biological Activity

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring, an aminoethyl side chain, and a carboxylate group, which contribute to its pharmacological properties. Research indicates that such compounds may interact with various biological targets, influencing cellular processes and potentially leading to therapeutic applications.

- Molecular Formula : C₉H₁₄N₂O₂

- Molar Mass : 174.22 g/mol

- Structure : The compound consists of a piperidine ring substituted with an aminoethyl group and a methyl ester.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It may function as a ligand, modulating receptor activity and influencing downstream signaling pathways. This can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Binding : It has been studied for its potential binding affinity to neurotransmitter receptors, which could affect neurotransmission and related physiological processes.

Anticancer Activity

Research has demonstrated that piperidine derivatives, including this compound, exhibit anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cells, suggesting it may be effective against specific tumor types:

| Study | Cell Line | Effect | Reference |

|---|---|---|---|

| 1 | FaDu (hypopharyngeal) | Increased cytotoxicity compared to bleomycin | |

| 2 | Various cancer lines | Induction of apoptosis and cell cycle arrest |

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects through modulation of neurotransmitter systems. Its interaction with cholinergic pathways may provide benefits in neurodegenerative conditions:

| Target | Activity | Reference |

|---|---|---|

| Cholinergic Receptors | Modulation of receptor activity | |

| Neurotransmitter Uptake Inhibition | Potential for neuroprotective effects |

Case Studies

- Anticancer Efficacy in Preclinical Models

- A study evaluated the compound's efficacy against colorectal cancer cells. Results indicated that it significantly inhibited cell proliferation and induced apoptosis.

- Neuropharmacological Assessment

- In vitro studies demonstrated that this compound modulated neurotransmitter release in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.

Scientific Research Applications

Pharmacological Research

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate is primarily explored for its role as a precursor in the synthesis of trace amine-associated receptor 1 (TAAR1) agonists. This compound has shown promise in pharmacological studies, particularly for its antipsychotic effects without directly antagonizing D2 dopamine receptors.

Key Findings:

- A Phase 2 clinical study demonstrated the efficacy of a TAAR1 agonist synthesized from this compound, indicating its potential therapeutic applications in treating psychiatric disorders.

Catalysis Research

The compound is also utilized in catalysis research, particularly in developing new catalysts for hydrogenation reactions. These reactions are essential in industrial chemical processes.

Methods and Results:

- Researchers have successfully employed heterogeneous cobalt catalysts based on titanium nanoparticles and melamine for acid-free hydrogenation using this compound, achieving high yields and selectivity.

This compound exhibits significant biological activities, particularly concerning neurotransmitter systems involving dopamine and serotonin. This suggests potential applications in treating neurological disorders.

Table 1: Summary of Applications

| Application Area | Specific Use | Key Findings/Results |

|---|---|---|

| Pharmacology | Precursor for TAAR1 agonists | Antipsychotic effects without D2 receptor antagonism |

| Catalysis | Hydrogenation reactions | High yields using cobalt catalysts |

| Neuropharmacology | Influence on neurotransmitter systems | Potential treatment for mood disorders |

Table 2: Synthesis Pathways

| Reaction Type | Description | Outcome |

|---|---|---|

| Functionalization | Introduction of functional groups | Enhanced binding affinity to TAAR1 |

| Hydrogenation | Use of heterogeneous catalysts | Improved selectivity and yield in synthetic processes |

Case Study 1: TAAR1 Agonist Development

A study focused on synthesizing TAAR1 agonists using this compound highlighted its potential as an antipsychotic agent. The study demonstrated that modifications to the piperidine structure could enhance receptor selectivity and potency.

Case Study 2: Hydrogenation Reactions

In another research project, the compound was utilized in hydrogenation reactions involving substituted pyridines. The results indicated successful conversions into corresponding piperidines, showcasing its versatility in synthetic organic chemistry.

Comparison with Similar Compounds

tert-Butyl Carboxylate Derivatives

- Similarity in the aminoethyl side chain suggests shared reactivity in nucleophilic substitutions or coupling reactions.

- tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate (CAS: 162167-97-7, Similarity: 1.00): The aminomethyl group (vs. aminoethyl) shortens the alkyl chain, reducing conformational flexibility. This may impact binding affinity in receptor-targeted applications .

Ethyl and Benzyl Ester Analogs

- Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7, ): The methoxyimino group introduces a planar, electron-withdrawing moiety, altering electronic properties and reactivity compared to the aminoethyl group in the target compound. Synthesis via Raney nickel hydrogenation yields isomers (e.g., 1-1 and 1-2), highlighting stereochemical challenges absent in the methyl-substituted target .

Functionalized Piperidine Derivatives

- Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate (CAS: 1184038-48-9): The acetylated methylamino group introduces a hydrogen-bond acceptor, which could enhance interactions with biological targets compared to the primary amine in the target compound . Higher molecular weight (228.29 g/mol) and cost ($983.52/g) suggest niche applications .

- tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate (CAS: 1420867-40-8): The dichloropyrimidinyl group adds aromaticity and halogen-mediated hydrophobic interactions, making this analog suitable for kinase inhibitor development .

Key Data Tables

Table 1: Structural and Commercial Comparison

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 3-(1-aminoethyl)piperidine-1-carboxylate?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example, solvent choice (e.g., THF or dichloromethane), temperature (e.g., 0–25°C), and catalysts (e.g., HATU for amide coupling) can influence yield. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using methanol/water mixtures) is critical to isolate high-purity product .

- Example Table :

| Reaction Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | THF | DCM | THF |

| Temperature | 0°C | 25°C | 0°C → 25°C (ramp) |

| Catalyst | HATU | EDCI | HATU |

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions and stereochemistry. For example, the methyl ester group typically appears as a singlet near δ 3.6–3.8 ppm in -NMR.

- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal X-ray diffraction, as demonstrated for structurally similar piperidine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR chemical shifts or reaction yields)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, dipole moments, and NMR chemical shifts. For example, discrepancies in -NMR signals can arise from conformational flexibility; molecular dynamics simulations (MD) or quantum mechanical calculations identify dominant conformers .

- Case Study : A piperidine derivative with conflicting NMR data was resolved by comparing experimental shifts to DFT-derived values, confirming the presence of a minor tautomer .

Q. What mechanistic insights exist for reactions involving this compound?

- Methodological Answer : Radical polymerization or nucleophilic substitution mechanisms are common in piperidine derivatives. For example, the tert-butyloxycarbonyl (Boc) group in related compounds stabilizes intermediates during acid-catalyzed deprotection. Kinetic studies (e.g., monitoring by -NMR or HPLC) and isotopic labeling (e.g., ) elucidate rate-determining steps .

Q. How do structural modifications (e.g., tert-butyl vs. methyl groups) impact stability and reactivity?

- Methodological Answer : The tert-butyl group in analogous compounds (e.g., tert-butyl piperidine carboxylates) enhances steric protection of the piperidine ring, reducing hydrolysis rates. Compare stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and quantify degradation products using LC-MS .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis. Impurities (e.g., unreacted starting materials) may skew bioactivity results .

Assay Conditions : Standardize assay protocols (e.g., cell lines, incubation time) to minimize variability. For example, differences in cell permeability due to solvent (DMSO vs. saline) can alter IC values .

Experimental Design Considerations

Q. What strategies mitigate hygroscopicity or oxidative degradation during storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.